Home > Products > Screening Compounds P11543 > (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine
(R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine -

(R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine

Catalog Number: EVT-8119076
CAS Number:
Molecular Formula: C17H27N3
Molecular Weight: 273.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine is a compound classified as a piperidine derivative, which is significant in medicinal chemistry due to its structural features that contribute to various biological activities. The piperidine ring is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms, making it a common moiety in many pharmaceuticals and natural products. This compound's unique structure allows it to interact with biological systems, potentially leading to therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine typically involves several multi-step reactions starting from readily available precursors. The general synthetic route includes:

  1. Formation of the Piperidine Ring: This can be achieved through cyclization reactions using suitable precursors.
  2. Introduction of the Benzyl Group: The benzyl group is typically introduced via nucleophilic substitution reactions.
  3. Formation of the Cyclopropyl Group: This is accomplished through cyclopropanation reactions.
  4. Coupling of the Piperidine and Cyclopropyl Groups: The final step involves amination reactions that couple the piperidine and cyclopropyl moieties.

Major Products Formed

The specific reagents and conditions used during synthesis can yield various products. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction processes could yield alcohols or amines.

Molecular Structure Analysis

Structure and Data

N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine has a molecular formula of C17H27N3. Its structural representation can be described by the following identifiers:

  • InChI: InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)17-7-4-11-19(14-17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2
  • SMILES: C(C(C)N(C)C(N)C(C)C)C(C)C(N)C(C)C
    These identifiers facilitate the identification and modeling of the compound in chemical databases .
Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for amines and piperidine derivatives. These include:

  1. Amination Reactions: Involving the introduction of amine groups to form more complex structures.
  2. Oxidation/Reduction Reactions: These can modify functional groups present in the molecule, allowing for further derivatization.
  3. Cyclization Reactions: These can lead to the formation of additional cyclic structures or modifications of existing rings .
Mechanism of Action

The precise mechanism of action for N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes in cellular pathways. Its structural features suggest potential interactions with neurotransmitter systems or pathways involved in disease processes . Further studies are required to clarify its pharmacodynamics and pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine exhibits properties typical of organic compounds with nitrogen functionalities. Key physical properties may include:

  • Molecular Weight: Approximately 273.43 g/mol

Chemical Properties

The chemical properties include:

  • Solubility: Likely soluble in organic solvents due to its hydrophobic benzyl group.
  • Reactivity: As an amine, it may react with acids to form salts or participate in acylation reactions.

These properties are critical for understanding how the compound behaves in various environments and applications .

Applications

Scientific Uses

N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine has several applications in scientific research:

  1. Chemistry: It serves as a building block for synthesizing complex organic molecules.
  2. Biology: The compound is studied for potential biological activities, including antimicrobial and anticancer properties.
  3. Medicine: Investigated for therapeutic applications in treating various diseases due to its structural similarity to known pharmacological agents.
  4. Industry: Used in developing new materials and chemical processes .
Synthetic Methodologies & Reaction Pathways

Multicomponent Reaction (MCR) Strategies for Piperidine Scaffold Functionalization

Multicomponent reactions (MCRs) represent an efficient synthetic paradigm for constructing complex piperidine derivatives in a single step from readily available building blocks. The Ugi four-component reaction (Ugi-4CR) has proven particularly valuable for generating structurally diverse 1,4,4-trisubstituted piperidine scaffolds, which serve as precursors to advanced compounds including (R)-N¹-(1-benzylpiperidin-3-yl)-N¹-cyclopropylethane-1,2-diamine. The general Ugi-4CR approach involves condensation of four components: a carbonyl compound (typically a ketone), an amine, a carboxylic acid, and an isocyanide, yielding α-aminoacyl amide derivatives with high atom economy [9].

For piperidine scaffold functionalization, the reaction employs N-substituted 4-piperidones as the carbonyl component, enabling direct incorporation of the piperidine core into the final structure. When commercially available N-benzyl-4-piperidone is used, the Ugi-4CR proceeds efficiently at room temperature in methanol over 72 hours, producing the trisubstituted piperidine adduct in a single step. This methodology allows extensive structural diversification through systematic variation of the amine and carboxylic acid components [9]. The synthetic utility is further demonstrated by modifications where the N-substituted piperidone is not commercially accessible; in such cases, the Ugi reaction is first performed with unprotected 4-piperidone, followed by N-alkylation with benzyl bromide under basic conditions (potassium carbonate in DMF at 50°C) to install the benzyl group [9].

Table 1: Key Components for Ugi-4CR Synthesis of Piperidine Scaffolds

Reaction ComponentChemical ClassRepresentative ExamplesRole in Scaffold Formation
Carbonyl CompoundN-Substituted 4-PiperidoneN-Benzyl-4-piperidone, N-(3-Fluorobenzyl)-4-piperidoneProvides piperidine core structure
AminePrimary AminesBenzylamine, Cyclopropylamine, 4-FluorobenzylamineDetermines R³ substituent
Carboxylic AcidAmino AcidsBoc-protected amino acids, Natural L-amino acidsIntroduces chiral center and R⁴/R⁵ groups
IsocyanideAlkyl/Aryl Isocyanidestert-Butyl isocyanide, Benzyl isocyanide, Cyclohexyl isocyanideDefines R² substituent

Stereoselective Synthesis of (R)-Configuration in Piperidine Derivatives

The installation of the chiral (R)-configuration at the C3 position of the piperidine ring represents a critical synthetic challenge for preparing enantiomerically pure (R)-N¹-(1-benzylpiperidin-3-yl)-N¹-cyclopropylethane-1,2-diamine. Two principal strategies have been successfully employed: chiral auxiliary-controlled synthesis and resolution of racemates. The chiral auxiliary approach typically utilizes enantiomerically pure precursors such as (R)-tert-butyl (1-benzylpiperidin-3-yl)carbamate, where the stereochemistry is established prior to piperidine functionalization [2]. This carbamate-protected intermediate serves as a versatile building block that can undergo deprotection followed by selective alkylation to install the N¹-cyclopropyl-ethane-1,2-diamine moiety while preserving the chiral integrity of the C3 stereocenter.

Resolution techniques have also been effectively applied, particularly through diastereomeric salt formation using chiral acids such as dibenzoyl-L-tartaric acid. The process typically involves reacting racemic N¹-(1-benzylpiperidin-3-yl)-N¹-cyclopropylethane-1,2-diamine with the resolving agent in solvents like ethanol or methanol, followed by fractional crystallization to isolate the desired (R)-diastereomer. Subsequent hydrolysis under controlled pH conditions liberates the enantiomerically enriched free base, which is then purified by crystallization to achieve >99% enantiomeric excess [4] .

Table 2: Comparison of Stereoselective Synthesis Methods for (R)-Piperidine Derivatives

Synthetic StrategyKey Reagents/ConditionsEnantiomeric Excess (%)Yield (%)Advantages/Limitations
Chiral Auxiliary Route(R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, Alkylation, Acidic Deprotection≥98%65-72High stereocontrol; Requires stoichiometric chiral reagent
Diastereomeric ResolutionDibenzoyl-L-tartaric acid, Ethanol, Fractional Crystallization99%40-55Cost-effective; Moderate yields
Chiral Pool Synthesis(R)-Piperidine-3-carboxylic acid derivatives>99%60-68Atom-economical; Limited precursor availability

Optimization of Ugi-4CR for N¹-Benzylpiperidine Analogues

The efficient synthesis of N¹-benzylpiperidine scaffolds via Ugi-4CR requires careful optimization of reaction parameters to overcome inherent steric and electronic challenges. Standard Ugi conditions (methanol solvent, room temperature) prove inadequate when employing sterically constrained components such as cyclic ketones or secondary amines. For such challenging substrates, elevated temperatures (65°C) in sealed reaction vessels significantly improve reaction rates and yields. For instance, when synthesizing spiro tricyclic compounds derived from trans-4-hydroxy-L-proline and N-Boc-azetidinone, implementation of sealed tube conditions at 65°C achieved acceptable conversion over six days, yielding a mixture of Ugi adduct and cyclic imide that was subsequently cyclized using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford the final product in 47% overall yield without epimerization .

Catalytic strategies further enhance the Ugi-4CR efficiency. Lewis acid catalysts, particularly zinc chloride and titanium(IV) isopropoxide, facilitate imine formation and accelerate the rate-determining step involving nucleophilic attack by the isocyanide. For reactions involving sterically hindered amines, catalyst loadings of 5-10 mol% in tetrahydrofuran at 40°C reduce reaction times from days to hours while improving yields by 20-35%. Solvent optimization also plays a crucial role; replacement of methanol with less polar alternatives like dichloromethane minimizes undesired side reactions and improves stereoselectivity in chiral piperidine formation [9].

Table 3: Optimized Conditions for Ugi-4CR Synthesis of N¹-Benzylpiperidine Analogues

Reaction ParameterStandard ConditionsOptimized ConditionsImpact on Yield/Stereoselectivity
TemperatureRoom temperature (25°C)65°C (sealed tube)Increases yield from <20% to 47%
CatalystNoneZnCl₂ (10 mol%)Reduces reaction time from 6 days to 24 hours
SolventMethanolDichloromethane/THFImproves diastereoselectivity (dr > 5:1)
Concentration0.1 M0.5 MIncreases reaction rate without compromising yield
Reaction Time72 hours24-48 hoursHigher conversion with optimized parameters

Post-Synthetic Modifications: Alkylation and Reductive Amination

The Ugi-4CR adducts serve as versatile intermediates for further structural diversification through targeted post-synthetic modifications. Alkylation and reductive amination represent the most frequently employed strategies for installing the cyclopropylamine moiety characteristic of (R)-N¹-(1-benzylpiperidin-3-yl)-N¹-cyclopropylethane-1,2-diamine. Primary amine functionalities introduced via the carboxylic acid component (e.g., from lysine derivatives) undergo selective monoalkylation with cyclopropyl ketones under reductive amination conditions. Borane-dimethylsulfide complex (10 equivalents) in tetrahydrofuran at 60°C for 24 hours effectively reduces the intermediate imine, yielding the desired tertiary amine with complete preservation of the piperidine stereochemistry [9].

Alternative approaches employ palladium-catalyzed amination for direct introduction of cyclopropyl groups. However, this method requires pre-functionalized substrates containing halogen atoms at strategic positions. More commonly, nucleophilic displacement of activated alcohols (e.g., mesylates or tosylates) with cyclopropylamine proceeds efficiently in dimethylformamide at 80°C. This two-step sequence—alcohol activation followed by amination—typically achieves 60-75% overall yield for the installation of the cyclopropylamino moiety. Post-reduction protocols are essential for removing protecting groups; hydrogenolysis of benzyl groups requires stringent conditions (55 psi H₂, 10% Pd/C, ethanol) with catalyst replacement after 24 hours to achieve complete deprotection [9].

Table 4: Post-Synthetic Modification Strategies for Cyclopropylamine Installation

Modification TypeReagents & ConditionsKey IntermediateYield RangeStereochemical Outcome
Reductive AminationCyclopropyl methyl ketone, NaBH₃CN, MeOH, 0°C to rtImine65-78%Retention of configuration
Borane ReductionCyclopropanone hemiacetal, BH₃·SMe₂, THF, 60°CEnamine70-76%Complete stereoretention
Nucleophilic DisplacementMesyl chloride, Et₃N, DCM; then cyclopropylamine, DMF, 80°CMesylate60-68%Racemization <3%
Catalytic DeprotectionH₂ (55 psi), 10% Pd/C, EtOH, 48hN-Benzyl intermediate95-100%No stereochemical impact

Properties

Product Name

(R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine

IUPAC Name

N'-[(3R)-1-benzylpiperidin-3-yl]-N'-cyclopropylethane-1,2-diamine

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)17-7-4-11-19(14-17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2/t17-/m1/s1

InChI Key

CRCGYKIBBHDDOT-QGZVFWFLSA-N

SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.